2-Naphthalenesulfonamide, 6-ethoxy-N-(2-furanylmethyl)-
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Overview
Description
2-Naphthalenesulfonamide, 6-ethoxy-N-(2-furanylmethyl)- is an organic compound that belongs to the class of naphthalenesulfonamides. This compound is characterized by the presence of a naphthalene ring, a sulfonamide group, an ethoxy group, and a furanylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Naphthalenesulfonamide, 6-ethoxy-N-(2-furanylmethyl)- involves several steps:
Starting Materials: The synthesis begins with naphthalene, which undergoes sulfonation to introduce the sulfonamide group.
Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Naphthalenesulfonamide, 6-ethoxy-N-(2-furanylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthalenesulfonamide, 6-ethoxy-N-(2-furanylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonamide, 6-ethoxy-N-(2-furanylmethyl)- involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxy and furanylmethyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar compounds to 2-Naphthalenesulfonamide, 6-ethoxy-N-(2-furanylmethyl)- include:
4-Ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide: This compound has a benzamide core instead of a naphthalene ring.
6-Ethoxy-N-methyl-2-naphthalenesulfonamide: This compound has a methyl group instead of a furanylmethyl group.
The uniqueness of 2-Naphthalenesulfonamide, 6-ethoxy-N-(2-furanylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
353779-70-1 |
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Molecular Formula |
C17H17NO4S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
6-ethoxy-N-(furan-2-ylmethyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H17NO4S/c1-2-21-15-7-5-14-11-17(8-6-13(14)10-15)23(19,20)18-12-16-4-3-9-22-16/h3-11,18H,2,12H2,1H3 |
InChI Key |
RDHWLOZFMHVHOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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